molecular formula C19H19F3N2O2 B2441461 o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421473-50-8

o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2441461
CAS No.: 1421473-50-8
M. Wt: 364.368
InChI Key: NZWDMHJXKKVHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is an organic compound that belongs to the class of 4-benzylpiperidines . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine moiety through an ether linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone . These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment.

Preparation Methods

The synthesis of o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 5-(trifluoromethyl)pyridin-2-ol with a piperidine derivative under specific conditions to form the desired product . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-13-4-2-3-5-16(13)18(25)24-10-8-15(9-11-24)26-17-7-6-14(12-23-17)19(20,21)22/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWDMHJXKKVHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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